Inobrodib

Epigenetics Bromodomain inhibition Binding affinity

Inobrodib (CCS1477, CAS 2222941-37-7) is a synthetic, orally bioavailable small molecule that functions as a potent and selective inhibitor of the bromodomains of the E1A-binding protein p300 and CREB-binding protein (CBP), two closely related histone acetyltransferases (HATs) implicated in oncogenic transcription. It binds to p300 and CBP with high affinity and demonstrates >100-fold selectivity over the BET bromodomain protein BRD4.

Molecular Formula C30H32F2N4O3
Molecular Weight 534.6 g/mol
CAS No. 2222941-37-7
Cat. No. B606545
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameInobrodib
CAS2222941-37-7
SynonymsCCS-1477;  CCS 1477;  CCS1477; 
Molecular FormulaC30H32F2N4O3
Molecular Weight534.6 g/mol
Structural Identifiers
SMILESCC1=C(C(=NO1)C)C2=CC3=C(C=C2)N(C(=N3)C4CCCC(=O)N4C5=CC(=C(C=C5)F)F)C6CCC(CC6)OC
InChIInChI=1S/C30H32F2N4O3/c1-17-29(18(2)39-34-17)19-7-14-26-25(15-19)33-30(36(26)20-8-11-22(38-3)12-9-20)27-5-4-6-28(37)35(27)21-10-13-23(31)24(32)16-21/h7,10,13-16,20,22,27H,4-6,8-9,11-12H2,1-3H3/t20?,22?,27-/m0/s1
InChIKeySKDNDJWEBPQKCS-RIQBOWGZSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityUsually In Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Structure & Identifiers


Interactive Chemical Structure Model





Inobrodib (CCS1477, CAS 2222941-37-7) p300/CBP Bromodomain Inhibitor for Cancer Research


Inobrodib (CCS1477, CAS 2222941-37-7) is a synthetic, orally bioavailable small molecule that functions as a potent and selective inhibitor of the bromodomains of the E1A-binding protein p300 and CREB-binding protein (CBP), two closely related histone acetyltransferases (HATs) implicated in oncogenic transcription. It binds to p300 and CBP with high affinity and demonstrates >100-fold selectivity over the BET bromodomain protein BRD4 . Inobrodib is currently under clinical investigation in Phase I/IIa trials for the treatment of advanced hematological malignancies, including relapsed/refractory multiple myeloma, and advanced solid tumors [1]. Its chemical structure is defined as (6S)-1-(3,4-difluorophenyl)-6-(5-(3,5-dimethyl-1,2-oxazol-4-yl)-1-(trans-4-methoxycyclohexyl)-1H-benzimidazol-2-yl)piperidin-2-one, with a molecular formula of C30H32F2N4O3 and a molecular weight of 534.6 g/mol [2].

Inobrodib (CCS1477) Procurement: Why Generic p300/CBP Inhibitor Substitution is Not Recommended


The p300/CBP inhibitor landscape includes compounds with distinct domain specificities, selectivity profiles, and pharmacokinetic properties that preclude simple interchangeability. Inobrodib is a selective bromodomain inhibitor, whereas other p300/CBP-targeting agents, such as A-485, target the catalytic HAT domain . This fundamental mechanistic difference leads to divergent effects on tumor cell growth, with certain cancer types, like Group 3 medulloblastoma, exhibiting exquisite sensitivity to bromodomain inhibition but not to HAT inhibition [1]. Furthermore, other clinical-stage p300/CBP bromodomain inhibitors like pocenbrodib (FT-7051) lack the extensive clinical combination data that supports Inobrodib's use in specific hematological malignancies [2]. The following quantitative evidence demonstrates the specific, non-interchangeable properties that define Inobrodib for scientific and industrial applications.

Inobrodib (CCS1477) Quantitative Differentiation Evidence: Potency, Selectivity, and Functional Assays


Binding Affinity for p300 and CBP Bromodomains (SPR)

Inobrodib exhibits low nanomolar binding affinity for the bromodomains of its primary targets, p300 and CBP, as measured by surface plasmon resonance (SPR). This potency is a defining characteristic for a selective probe. In contrast, the structurally related CBP/p300 bromodomain inhibitor GNE-781 demonstrates weaker binding potency [1].

Epigenetics Bromodomain inhibition Binding affinity

Selectivity Profile vs. BET Bromodomain BRD4

A critical advantage of Inobrodib is its high selectivity for p300/CBP over the BET family bromodomain BRD4. This selectivity minimizes confounding off-target effects associated with BET inhibition. In direct comparative assays, Inobrodib shows a >100-fold window between its target and BRD4 engagement. This contrasts with dual inhibitors like NEO2734, which potently engages both p300/CBP and BET bromodomains [1].

Selectivity Off-target effects Bromodomain

Cellular Target Engagement and Functional Selectivity (In-Cell BRET)

Inobrodib's high target affinity translates into potent and selective target engagement in a cellular context. An in-cell bioluminescence resonance energy transfer (BRET) assay demonstrates that Inobrodib potently engages p300 associated with histones, while exhibiting minimal engagement of BRD4. This cellular selectivity confirms that the biochemical selectivity observed in vitro is maintained in a living cell environment [1].

Cellular activity BRET assay Target engagement

Antiproliferative Activity in Prostate Cancer Cell Models

Inobrodib demonstrates potent, sub-100 nM antiproliferative activity against multiple prostate cancer cell lines, including those expressing both full-length androgen receptor (AR-FL) and the constitutively active AR-V7 splice variant, which is associated with resistance to conventional hormone therapies. This activity is consistent across several cell line models. In contrast, the HAT domain inhibitor A-485 exhibits differential effects, with certain tumor types, such as Group 3 medulloblastoma, showing greater sensitivity to bromodomain inhibition (by CCS1477) than HAT inhibition [1].

Anticancer activity Prostate cancer Cell proliferation

In Vivo Efficacy in a Castration-Resistant Prostate Cancer Xenograft Model

Inobrodib demonstrates significant tumor growth inhibition in a clinically relevant in vivo model of castration-resistant prostate cancer (CRPC). Oral administration of Inobrodib at well-tolerated doses suppresses the growth of 22Rv1 xenografts, a model that recapitulates the AR-V7-driven resistance seen in patients. This in vivo activity confirms the compound's oral bioavailability and target engagement in a living system. The specific in vivo PK and efficacy profile of Inobrodib is a key differentiator from other p300/CBP inhibitors with unknown or unfavorable in vivo properties [1].

In vivo efficacy Prostate cancer Xenograft model

Clinical Validation in Relapsed/Refractory Multiple Myeloma

Inobrodib is the most clinically advanced selective p300/CBP bromodomain inhibitor for hematological malignancies. Data from a Phase I/IIa study (CCS1477-02) demonstrates that the combination of Inobrodib with pomalidomide and dexamethasone (InoPd) achieves a high overall response rate (ORR) in heavily pre-treated patients with relapsed/refractory multiple myeloma (RRMM). This clinical validation, including a defined ORR, provides a significant differentiation from other p300/CBP inhibitors like FT-7051, which are earlier in clinical development or have not reported similar efficacy data in this patient population [1].

Clinical trial Multiple myeloma Combination therapy

Inobrodib (CCS1477) Application Scenarios: Leveraging Quantified Differentiation for Targeted Research


Target Validation in Epigenetic Oncology: Isolating p300/CBP Bromodomain Function

Researchers seeking to dissect the specific role of the p300/CBP bromodomain in oncogenic transcription require a highly selective chemical probe. Inobrodib's >100-fold selectivity over BRD4 and its clear differentiation from HAT-domain inhibitors like A-485 [1] make it the optimal tool for such studies. Its potent cellular target engagement (p300 IC50 = 19 nM) [2] ensures robust on-target activity, minimizing confounding results from off-target BET bromodomain inhibition.

Preclinical Modeling of Castration-Resistant Prostate Cancer (CRPC)

For in vivo studies of AR-V7-driven CRPC, a compound with proven oral bioavailability and efficacy in relevant models is essential. Inobrodib's demonstrated tumor growth inhibition in the 22Rv1 xenograft model at oral doses of 10-30 mg/kg [3] provides a validated experimental framework. This contrasts with other p300/CBP inhibitors lacking robust in vivo efficacy data in this specific context, making Inobrodib the preferred choice for preclinical CRPC research.

Translational Research in Relapsed/Refractory Multiple Myeloma

Investigators exploring novel therapeutic strategies for RRMM will find Inobrodib's clinical validation highly compelling. The reported 75% ORR from the InoPd combination trial [4] provides a strong rationale for using Inobrodib as a benchmark compound in preclinical studies aimed at understanding mechanisms of response and resistance to p300/CBP inhibition in this disease. This clinical anchoring differentiates it from earlier-stage p300/CBP inhibitors like FT-7051.

Investigating Domain-Specific Effects in Medulloblastoma

Research into Group 3 medulloblastoma (G3MB) has revealed that these cells are exquisitely sensitive to bromodomain inhibition (by CCS1477) but not to HAT inhibition (by A-485) [1]. Inobrodib is therefore the essential tool for studies aiming to understand the genetic dependency networks that collapse under EP300/CBP bromodomain blockade in G3MB, enabling the discovery of novel therapeutic vulnerabilities.

Technical Documentation Hub

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